2-(2-Aminoethoxy)acetamide hydrochloride
Overview
Description
“2-(2-Aminoethoxy)acetamide hydrochloride” is a chemical compound with the molecular formula C4H11ClN2O2 . It is also known as “N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride” and has a molecular weight of 230.69 .
Synthesis Analysis
The synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) has been described in a patent . This synthetic reaction does not require isolation and purification of intermediates .Molecular Structure Analysis
The InChI code for “2-(2-Aminoethoxy)acetamide hydrochloride” is 1S/C4H10N2O2.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H2,6,7);1H . The compound appears as a powder and is stored at room temperature .Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)acetamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 154.595 Da and a mono-isotopic mass of 154.050903 Da .Scientific Research Applications
-
- This compound is available for purchase for research purposes . It’s often used in the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
- The specific methods of application or experimental procedures would depend on the particular research context and objectives. Typically, this would involve synthesizing the compound and testing its biological effects using various in vitro and in vivo models .
- The outcomes of such research could potentially lead to the development of new drugs or therapeutic strategies .
-
Synthesis of β 2,2 -Amino Acids
- This compound could potentially be used in the synthesis of β 2,2 -amino acid derivatives .
- The method involves a two-step protocol, starting with a photocatalytic hydroalkylation reaction, followed by an oxidative functionalization .
- This process allows for the modular synthesis of β 2 - and α-quaternary β 2,2 -amino acid derivatives .
-
Synthesis of N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride
- This compound can be used to synthesize N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride .
- The specific methods of application or experimental procedures would depend on the particular research context and objectives. Typically, this would involve synthesizing the compound and testing its biological effects using various in vitro and in vivo models .
- The outcomes of such research could potentially lead to the development of new drugs or therapeutic strategies .
-
- This compound could potentially be used in the synthesis of phenoxy acetamide and its derivatives .
- The method involves a series of chemical reactions, starting with the synthesis of phenoxy acetamide, followed by the synthesis of its derivatives .
- This process allows for the synthesis of a wide range of pharmacologically interesting compounds .
Safety And Hazards
properties
IUPAC Name |
2-(2-aminoethoxy)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYEHFYEZOKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.